molecular formula C20H19NO3 B2719388 (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217841-77-4

(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Katalognummer: B2719388
CAS-Nummer: 1217841-77-4
Molekulargewicht: 321.376
InChI-Schlüssel: MPBOJZCDSRXYFC-BIENJYKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydrocyclopenta[c]quinoline family, characterized by a fused bicyclic scaffold with a cyclopentane ring and a quinoline moiety. The stereochemistry (3aS,4R,9bR) defines its three-dimensional conformation, while the 2-methoxyphenyl substituent at position 4 and the carboxylic acid at position 8 contribute to its physicochemical and biological properties. Its synthesis typically involves multi-step processes, including Suzuki-Miyaura cross-coupling for introducing aryl groups ().

Eigenschaften

IUPAC Name

(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-24-18-8-3-2-5-15(18)19-14-7-4-6-13(14)16-11-12(20(22)23)9-10-17(16)21-19/h2-6,8-11,13-14,19,21H,7H2,1H3,(H,22,23)/t13-,14+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBOJZCDSRXYFC-BIENJYKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a member of the cyclopentaquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H19NO3
  • Molecular Weight : 333.37 g/mol
  • IUPAC Name : (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
  • Structural Characteristics : The compound features a cyclopentaquinoline core with a methoxyphenyl substituent that contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of cyclopentaquinoline derivatives. For instance, compounds derived from this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acidMCF-715.2Apoptosis induction
Similar derivativeHCT11610.5Cell cycle arrest

The biological activity of (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.
  • Receptor Modulation : It can interact with various receptors that mediate cellular signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells leading to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy

A study investigated the efficacy of (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid against MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.2 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism of action through Western blot analysis. The study found that treatment with the compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in MCF-7 cells.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid exhibit significant anticancer properties. For instance:

  • Binding Affinity Studies : The compound has been studied for its interactions with various biological targets, including G protein-coupled receptors (GPER). In silico docking studies have shown that it can effectively bind to the GPER binding site, demonstrating potential as an anticancer agent by inhibiting cell proliferation in cancer cell lines such as MIA Paca-2 and Hep G2 at micromolar concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural similarities with other known antimicrobial agents suggest that it may possess similar properties. Preliminary studies indicate potential effectiveness against a range of bacterial strains .

Structure-Activity Relationship (SAR) Studies

A comparative analysis of structurally related compounds has been conducted to understand the SAR of this class of compounds. The following table summarizes key findings:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acidTetrahydrocyclopentaquinoline core with methoxyphenylAntimicrobial; Anticancer potentialComplex bicyclic structure
(3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acidSimilar core; different phenyl groupPotentially similar but less studiedVaries in substituent effects
Quinoline-4-carboxylic acidSimpler quinoline structureKnown antimicrobial propertiesLess complex than tetrahydro derivatives

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be below 50 µM for several tested compounds derived from the tetrahydroquinoline scaffold .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could downregulate key proteins involved in cancer cell proliferation and survival pathways. This suggests a multifaceted approach to targeting cancer through this chemical class.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is under investigation to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Key Compounds :

G1-PABA [(3aS,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid]: Substituent: 6-Bromobenzo[d][1,3]dioxol-5-yl at position 3. Used as a precursor for synthesizing GPER ligands . Molecular Formula: C₂₀H₁₇BrNO₅ .

Compound Vb [(3aS,4R,9bR)-4-(6-(3-Methoxyphenyl)benzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid]:

  • Substituent : 3-Methoxyphenyl group introduced via Suzuki coupling.
  • Role : The methoxy group increases electron-donating properties, which may modulate pharmacokinetics (e.g., metabolic stability) .

Compound Vc [(3aS,4R,9bR)-4-(6-(3-Nitrophenyl)benzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid]: Substituent: 3-Nitrophenyl group.

Impact of Substituents :

  • Electron-Donating Groups (e.g., OCH₃) : Improve metabolic stability and solubility .

Stereochemical and Functional Group Modifications

4BP-TQS [(3aR,4S,9bS)-4-(4-Bromophenyl)-...-8-sulfonamide]:

  • Stereochemistry : 3aR,4S,9bS configuration.
  • Functional Group : Sulfonamide at position 8 instead of carboxylic acid.
  • Role : Acts as an allosteric agonist-positive modulator of α7 nicotinic acetylcholine receptors. Only the (+)-enantiomer (GAT107) is bioactive, highlighting the critical role of stereochemistry .

Ethyl Ester Derivatives (e.g., Ethyl 8-bromo-...-4-carboxylate): Modification: Carboxylic acid at position 8 replaced with an ethyl ester. Role: Esterification improves cell membrane permeability, serving as a prodrug strategy. The ethyl ester in (C16H17NO4) reduces polarity compared to the carboxylic acid form .

Fluorinated and Halogenated Analogs

8-Fluoro Derivative (C13H12FNO2): Substituent: Fluorine at position 8. Role: Fluorine enhances metabolic stability and binding affinity through hydrophobic interactions and reduced susceptibility to oxidation .

8-Bromo Derivative (CAS 957559-59-0):

  • Substituent : Bromine at position 8.
  • Role : Bromine’s steric bulk and electronegativity may influence receptor selectivity or inhibit enzymatic degradation .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (Position 4) Position 8 Group Molecular Formula Molecular Weight Biological Activity/Application
Target Compound 2-Methoxyphenyl Carboxylic acid C₂₀H₁₉NO₄ 337.37 GPER modulation
G1-PABA 6-Bromobenzo[d][1,3]dioxol-5-yl Carboxylic acid C₂₀H₁₇BrNO₅ 454.26 Precursor for GPER ligands
Compound Vb 6-(3-Methoxyphenyl) Carboxylic acid C₂₇H₂₃NO₆ 481.48 Enhanced metabolic stability
4BP-TQS (GAT107) 4-Bromophenyl Sulfonamide C₁₈H₁₈BrN₂O₂S 409.27 α7 nAChR ago-PAM
Ethyl 8-Bromo-...-4-carboxylate (CAS 957559-59-0) 4-Ethoxycarbonyl Ethyl ester C15H16NO2Br 322.20 Improved permeability

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclopenta[c]quinoline core in this compound?

  • Methodological Answer : The cyclopenta[c]quinoline scaffold is typically synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors. For example, nitro groups at position 8 are reduced to amines, followed by cyclization under acidic conditions . Substituents on the phenyl ring (e.g., 2-methoxy) are introduced during precursor synthesis via nucleophilic substitution or cross-coupling reactions. Optimization of reaction time (24–72 h) and temperature (70–80°C) is critical for yield enhancement.

Q. How can the stereochemistry at the 3aS,4R,9bR positions be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Computational methods (DFT or molecular docking) may predict preferred conformations, but empirical validation via NOESY NMR is essential to confirm spatial arrangements of substituents .

Q. What analytical techniques are suitable for purity assessment and structural characterization?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients.
  • Spectroscopy :
  • 1H/13C NMR : Key signals include the methoxy proton (δ ~3.8 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
  • IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1685 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence biological activity compared to analogs (e.g., 3-bromo or 4-fluoro derivatives)?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varying substituents. For example:

  • Electron-donating groups (e.g., -OCH₃) may enhance solubility and target binding via hydrogen bonding.
  • Electron-withdrawing groups (e.g., -Br, -CF₃) could improve metabolic stability but reduce bioavailability.
  • Biological assays (e.g., enzyme inhibition, cytotoxicity) must be paired with computational docking (AutoDock Vina) to correlate substituent effects with target affinity .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or pH-dependent ionization.

  • Solubility Testing : Perform equilibrium solubility studies in buffers (pH 1–7.4) and solvents (DMSO, ethanol).
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation.
  • Salt Formation : Co-crystallization with counterions (e.g., sodium, lysine) may improve aqueous solubility .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates metabolic sites (e.g., CYP450-mediated oxidation of methoxy groups).
  • Toxicity Screening : Use ProTox-II to predict hepatotoxicity or Ames mutagenicity. Validate with in vitro assays (e.g., micronucleus test in HepG2 cells) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.